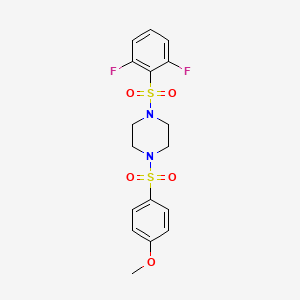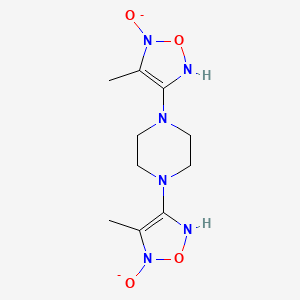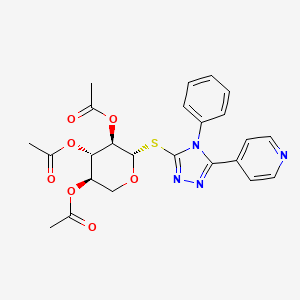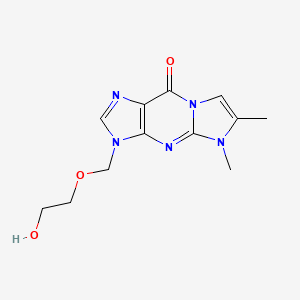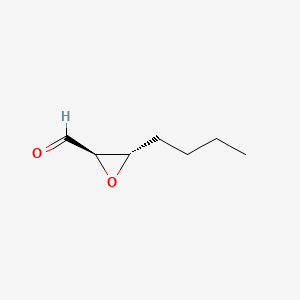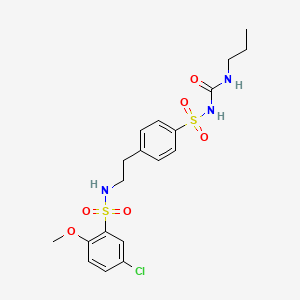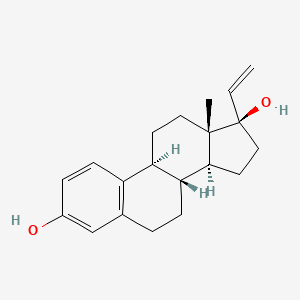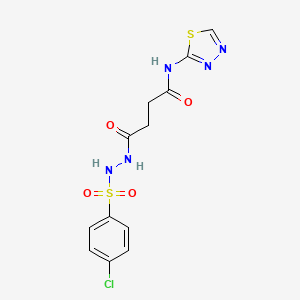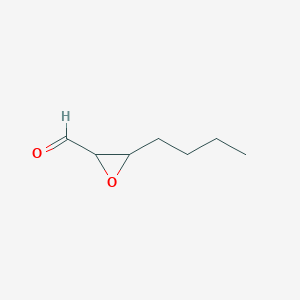
3-Butyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyloxirane-2-carbaldehyde, also known as (2S,3R)-3-butyloxirane-2-carbaldehyde, is an organic compound with the molecular formula C7H12O2. It is a colorless to pale yellow liquid with a fatty citrus aroma. This compound is practically insoluble in water but soluble in ethanol. It has a boiling point of 60°C at 9 mm Hg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyloxirane-2-carbaldehyde can be achieved through various methodsThe reaction typically requires a catalyst such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyloxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding substituted alcohols or thiols.
Applications De Recherche Scientifique
3-Butyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of flavorings and fragrances due to its citrus aroma
Mécanisme D'action
The mechanism of action of 3-Butyloxirane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The epoxide ring in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Epoxyheptanal: Similar in structure but with a longer carbon chain.
Pyridine-2-carboxaldehyde: Contains a pyridine ring instead of an epoxide.
Thiophene-2-carbaldehyde: Contains a thiophene ring instead of an epoxide.
Uniqueness
3-Butyloxirane-2-carbaldehyde is unique due to its combination of an epoxide ring and an aldehyde group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its fatty citrus aroma also makes it useful in the flavor and fragrance industry .
Propriétés
Numéro CAS |
58936-30-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-butyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3 |
Clé InChI |
JSGLRFSEKUNPRD-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[C@H]1[C@@H](O1)C=O |
SMILES canonique |
CCCCC1C(O1)C=O |
Densité |
0.938-0.948 (20º) |
Description physique |
Colourless to pale yellow liquid; fatty citrus aroma |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


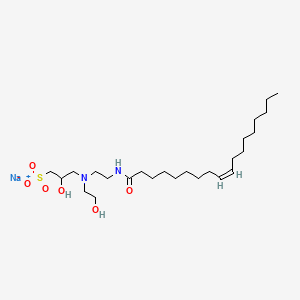
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
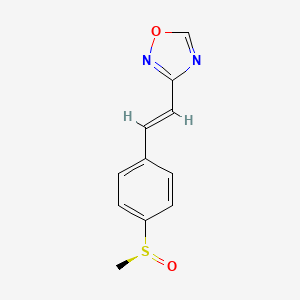
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
